4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
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Overview
Description
4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the piperazine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving appropriate precursors, such as amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Fluorophenyl halides, sulfonium salts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in disease processes . For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: A cannabinoid receptor inverse agonist.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue of L-745,870 binding D4.
Uniqueness
4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to its specific structural features, such as the combination of a fluorophenyl group and a piperazine ring, which confer distinct pharmacological properties . This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H19FN4 |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine |
InChI |
InChI=1S/C16H19FN4/c1-13-10-18-12-19-16(13)21-8-6-20(7-9-21)11-14-2-4-15(17)5-3-14/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
RPODSCADHOVKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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